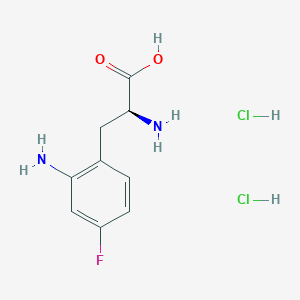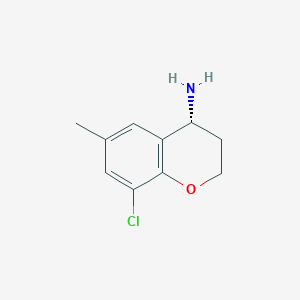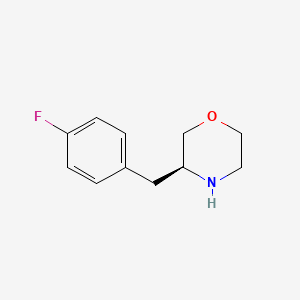
(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride is a synthetic amino acid derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-fluorobenzaldehyde and L-alanine.
Condensation Reaction: The initial step involves a condensation reaction between 2-amino-4-fluorobenzaldehyde and L-alanine in the presence of a suitable catalyst.
Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds and obtain the desired amino acid derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve the desired purity levels.
化学反応の分析
Types of Reactions
(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted fluorophenyl compounds.
科学的研究の応用
(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to protein synthesis and enzyme activity.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in amino acid metabolism and protein synthesis.
Pathways: It affects pathways related to neurotransmitter synthesis and signal transduction, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2S)-2-amino-3-(2-amino-4-chlorophenyl)propanoic acid
- (2S)-2-amino-3-(2-amino-4-bromophenyl)propanoic acid
- (2S)-2-amino-3-(2-amino-4-iodophenyl)propanoic acid
Uniqueness
The presence of the fluorophenyl group in (2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride imparts unique chemical and biological properties compared to its analogs with different halogen substitutions. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable molecule in various research applications.
特性
分子式 |
C9H13Cl2FN2O2 |
|---|---|
分子量 |
271.11 g/mol |
IUPAC名 |
(2S)-2-amino-3-(2-amino-4-fluorophenyl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H11FN2O2.2ClH/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14;;/h1-2,4,8H,3,11-12H2,(H,13,14);2*1H/t8-;;/m0../s1 |
InChIキー |
GEQARSTZFHTKPZ-JZGIKJSDSA-N |
異性体SMILES |
C1=CC(=C(C=C1F)N)C[C@@H](C(=O)O)N.Cl.Cl |
正規SMILES |
C1=CC(=C(C=C1F)N)CC(C(=O)O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(S)-Cyclopropyl[4-(pyrrolidin-1-YL)phenyl]methanamine](/img/structure/B13039330.png)
![Methyl 2-(6-chloro-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B13039336.png)




![5-methoxy-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13039355.png)


